5-Tert-butyl-2-methoxybenzonitrile
Overview
Description
5-Tert-butyl-2-methoxybenzonitrile is an organic compound with the molecular formula C12H15NO. It is characterized by a tert-butyl group, a methoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a strong base like sodium hydride.
Nitrile Formation: The nitrile group is introduced by converting a suitable precursor, such as a halogenated benzene derivative, using a cyanide source like sodium cyanide under appropriate conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or other alkoxides are employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields primary amines.
Substitution: Results in various substituted benzene derivatives.
Scientific Research Applications
5-Tert-butyl-2-methoxybenzonitrile is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-tert-Butyl-2-methoxybenzaldehyde: Contains an aldehyde group instead of a nitrile group.
5-tert-Butyl-2-methoxyphenol: Features a hydroxyl group instead of a nitrile group.
Uniqueness
5-Tert-butyl-2-methoxybenzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
5-tert-butyl-2-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWHEVCXDNAOKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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